4-Chloro-2-methylphenol

Catalog No.
S580064
CAS No.
1570-64-5
M.F
C7H7ClO
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylphenol

CAS Number

1570-64-5

Product Name

4-Chloro-2-methylphenol

IUPAC Name

4-chloro-2-methylphenol

Molecular Formula

C7H7ClO

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3

InChI Key

RHPUJHQBPORFGV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)O

solubility

less than 1 mg/mL at 59° F (NTP, 1992)
0.03 M
Sol in petroleum ether
In water, 4.00X10+3 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.23

Synonyms

4-Chloro-o-cresol; 4-Chloro-2-cresol; 4-Chloro-2-methylphenol; 4-Chloro-o-cresol5-Chloro-2-hydroxytoluene; NSC 2851; PCOC; p-Chloro-o-cresol

Canonical SMILES

CC1=C(C=CC(=C1)Cl)O

The exact mass of the compound 4-Chloro-2-methylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 59° f (ntp, 1992)0.03 msol in petroleum etherin water, 4.00x10+3 mg/l @ 25 °csolubility in water, g/100ml at 20 °c: 0.23. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2851. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

4-Chloro-2-methylphenol (CAS 1570-64-5), also known as p-chloro-o-cresol, is a halogenated phenolic compound. It serves as a critical chemical intermediate, primarily in the synthesis of phenoxy herbicides like MCPA, MCPB, and mecoprop, which are widely used for controlling broadleaf weeds in agriculture. Additionally, it functions as an active ingredient in disinfectants and industrial preservatives due to its antimicrobial and fungicidal properties. Its specific substitution pattern—a chlorine atom para to the hydroxyl group and a methyl group ortho to it—is fundamental to its reactivity and biological activity, distinguishing it from other chlorophenol and cresol isomers.

Substituting 4-Chloro-2-methylphenol with isomers like 4-chloro-3-methylphenol or simpler analogs such as 4-chlorophenol or o-cresol can lead to significant process failures and off-spec products. The specific ortho-methyl and para-chloro arrangement dictates the regioselectivity of subsequent reactions, such as the etherification with chloroacetic acid to produce the herbicide MCPA. Using an incorrect isomer would result in the synthesis of a completely different, non-herbicidal, or improperly regulated compound. Furthermore, physical properties like melting point and solubility, which are critical for process handling and formulation, vary significantly between isomers, impacting processability and performance in formulated biocidal products.

Essential Precursor for MCPA Herbicide Synthesis

4-Chloro-2-methylphenol is the structurally required starting material for the synthesis of the widely used herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid). The synthesis involves a direct substitution reaction where the phenoxide of 4-chloro-2-methylphenol reacts with chloroacetic acid. Using a close structural analog like 4-chlorophenol would result in the formation of 4-CPA, a different herbicide with a distinct application and regulatory profile. The specific ortho-methyl substitution is integral to the final MCPA molecule's biological activity and selectivity against broadleaf weeds.

Evidence DimensionPrecursor Suitability for MCPA Synthesis
Target Compound DataDirect precursor to MCPA, a major phenoxy herbicide.
Comparator Or Baseline4-chlorophenol (produces 4-CPA); o-cresol (produces 2-MPA).
Quantified DifferenceQualitative: Produces a structurally distinct and different active ingredient.
ConditionsStandard etherification reaction with chloroacetic acid and base.

For manufacturing MCPA or related herbicides, this specific isomer is required by the synthesis route; substitutes are chemically unviable for producing the target molecule.

Superior Handling and Processability Due to Lower Melting Point vs. Key Isomer

In process environments, the physical state of a raw material is critical for handling, dosing, and reaction kinetics. 4-Chloro-2-methylphenol has a reported melting point of 43-46 °C. In contrast, its close isomer 4-chloro-3-methylphenol (p-chloro-m-cresol or PCMC), also used as a biocide, has a significantly higher melting point of 64-67 °C. This lower melting point can translate to reduced energy costs for melting, easier transfer as a liquid, and potentially better solubility or dispersion characteristics in certain solvent systems or formulations compared to its higher-melting isomer.

Evidence DimensionMelting Point (°C)
Target Compound Data43 - 46 °C
Comparator Or Baseline4-chloro-3-methylphenol: 64 - 67 °C
Quantified Difference21-21 °C lower melting point
ConditionsStandard atmospheric pressure.

A lower melting point simplifies material handling, reduces energy consumption in heated processes, and can improve formulation compatibility where a liquid or low-melting solid is preferred.

Distinct Electrochemical Behavior Compared to 4-Chlorophenol

The electrochemical oxidation potential of phenolic compounds is a key parameter in their degradation pathways and can influence their stability and reactivity in certain synthetic contexts. A study using linear sweep voltammetry showed that while various chlorophenols begin to oxidize at anode potentials near +0.9 V vs SHE, the specific structure influences the process. The oxidation of 4-chlorophenol is well-documented and often serves as a benchmark. The presence of the electron-donating methyl group in 4-chloro-2-methylphenol alters the electron density of the aromatic ring, modifying its oxidation potential and subsequent reaction pathways compared to the unsubstituted 4-chlorophenol, which is critical for applications in electrochemical sensors or targeted degradation processes.

Evidence DimensionOnset of Anodic Oxidation (V vs SHE)
Target Compound DataOxidizes at potentials influenced by the ortho-methyl group.
Comparator Or Baseline4-chlorophenol: Begins to oxidize near +0.9 V at pH 6.
Quantified DifferenceThe methyl group modifies electron density, leading to different fouling behavior and reactivity compared to the simpler 4-chlorophenol.
ConditionsLinear sweep voltammetry at a Pt anode, pH 6.

This difference in electrochemical stability is critical for researchers developing selective degradation processes for environmental remediation or designing electrochemical syntheses where reaction potential must be precisely controlled.

Mandatory Precursor for MCPA and Mecoprop Herbicide Production

The primary industrial application is in the synthesis of phenoxy herbicides MCPA and mecoprop. Its specific isomeric structure is non-negotiable for the etherification reaction that forms these active ingredients, making it the required choice for agrochemical manufacturers in this sector.

Intermediate for Dyes and Pharmaceuticals

The defined positions of the chloro, methyl, and hydroxyl groups provide specific sites for further functionalization. This makes 4-chloro-2-methylphenol a valuable building block in multi-step syntheses where precise regiochemical control is necessary to build more complex molecules for pharmaceutical or dye applications.

Formulation of Low-Melt Industrial Biocides and Preservatives

Leveraging its lower melting point compared to isomers like PCMC, this compound is advantageous in preservative formulations where ease of mixing, lower processing temperatures, or liquid-phase handling is a priority. This is relevant for its use as an external germicide or a preservative in paints and inks.

Physical Description

P-chloro-o-cresol is a dark red flakes with waxy texture. Insoluble in water.
CRYSTALS.

Color/Form

Needles from petroleum ether
Pale yellow solid

XLogP3

2.8

Boiling Point

432 to 437 °F at 760 mm Hg (NTP, 1992)
209.25 °C
223 °C
231 °C

Flash Point

greater than 235 °F (NTP, 1992)

Density

1.2 g/cu cm
0.48 g/cm³

LogP

2.78 (LogP)
log Kow = 2.78
3.09

Odor

Mild, phenolic odo

Melting Point

118 to 124 °F (NTP, 1992)
51.0 °C
51 °C
46-50 °C

UNII

297V63W9RI

Related CAS

52106-86-2 (hydrochloride salt)

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Mechanism of Action

2-Methyl-4-chlorophenol at high concentration decreased the respiration rate of isolated rat liver mitochondria by inhibiting the NAD-dependent dehydrogenases.
The physiological activities of 22 phenols (including 4-chloro-2-methylphenol) were related to various quantum chemical indexes of the compounds. The three factors that seemed to have the most significance for the activity of the phenols were the energy of the highest occupied molecular orbital and the reduced Mulliken overlap populations relative to the oxygen atom and the C-OH bonds.
Chlorinated phenols ...are very effective (...in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, which is believed to occur at mitochondrial /srp: membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/

Vapor Pressure

0.02 mmHg
2.40X10-2 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 27

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

1570-64-5

Wikipedia

4-chloro-2-cresol

Biological Half Life

0.15 Days

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

PROBABLY BY REACTION OF O-CRESOL WITH SULFURYL CHLORIDE

General Manufacturing Information

Phenol, 4-chloro-2-methyl-: ACTIVE
PHOTOLYSIS OF DILUTE AQUEOUS 4-CHLORO-2-METHYLPHENOXYACETIC ACID (MCPA) SOLUTIONS WITH EITHER SUNLIGHT OR AN INDOOR PHOTOREACTOR YIELDED 4-CHLORO-2-METHYLPHENOL AS THE MAJOR PRODUCT.

Analytic Laboratory Methods

THE DETERMINATION OF PHENOLIC CMPD, INCLUDING 4-CHLORO-2-METHYLPHENOL, IN INDUSTRIAL WASTEWATER SAMPLES BY GAS CHROMATOGRAPHY.
DETERMINATION OF 4-CHLORO-2-METHYLPHENOXYACETIC ACID & ITS METABOLITES, 4-CHLORO-2-METHYLPHENOL & 3-METHYL-5-CHLOROCATECHOL BY GAS CHROMATOGRAPHY (GC)/ELECTRON CAPTURE DETECTION (ECD) & GC/MASS SPECTROSCOPY IN BRUSH, SOIL, & VEGETABLE SAMPLES. RESIDUE LEVELS DOWN TO PPB WERE MEASURED BY ECD & VERIFIED BY MASS FRAGMENTOGRAPHY.
THE DETERMINATION OF 4-CHLORO-2-METHYLPHENOL BY THIN-LAYER CHROMATOGRAPHY.
FOUR BIOLOGICAL TREATMENT PLANTS FOR MUNICIPAL SEWAGE, SITUATED AT DIFFERENT LOCATIONS, WERE EXAMINED FOR THEIR CHLOROPHENOL CONTENT, INCLUDING 4-CHLORO-2-METHYLPHENOL, & THEIR ABILITY TO DEGRADE THESE COMPOUNDS. A ROUTINE METHOD FOR THE ANALYSIS OF BOTH LOW- & HIGH-CHLORINATED PHENOLS WAS DEVELOPED, BASED ON GAS CHROMATOGRAPHY WITH ELECTRON-CAPTURE DETECTION (GC-ECD). THE METHOD WAS EVALUATED BY COMPARING THE GC-ECD RESULTS WITH THOSE OBTAINED BY COMBINED GAS CHROMATOGRAPHY-MASS SPECTROMETRY WITH SELECTED ION-MONITORING OF THE MOLECULAR IONS OF THE SPECIFIC PHENOLS. THE TOTAL PHENOL CONTENT, DETERMINED BY GC-ECD SHOWED A GOOD CORRELATION WITH THE PHENOL NUMBER, OBTAINED BY USING THE 4-AMINOANTIPYRINE METHOD.
For more Analytic Laboratory Methods (Complete) data for 4-CHLORO-2-METHYLPHENOL (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
Zhu et al. Catalytic activation of unstrained C(aryl)-C(aryl) bonds in 2,2 -biphenols. Nature Chemistry, doi: 10.1038/s41557-018-0157-x, published online 5 November 2018

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